molecular formula C15H16ClN3O B2979403 3-(3-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one CAS No. 2034400-93-4

3-(3-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one

Cat. No.: B2979403
CAS No.: 2034400-93-4
M. Wt: 289.76
InChI Key: CANYKHZPKHOYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one is a small-molecule compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 3-chlorophenyl group and a propan-1-one side chain. This scaffold is structurally analogous to several bioactive molecules reported in the literature, particularly those targeting allosteric modulation of receptors or enzymes (e.g., Parkin E3 ligase, mGlu5) . The 3-chlorophenyl moiety enhances lipophilicity and may influence binding affinity, while the dihydropyrazolo[1,5-a]pyrazine core contributes to conformational rigidity, a critical feature for receptor interaction .

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c16-13-3-1-2-12(10-13)4-5-15(20)18-8-9-19-14(11-18)6-7-17-19/h1-3,6-7,10H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANYKHZPKHOYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one typically involves multiple steps, starting with the chlorination of phenol to produce 3-chlorophenol. This intermediate is then subjected to further chemical reactions to introduce the pyrazolopyrazine moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable tool in organic synthesis.

Biology: Research in biology has shown that derivatives of this compound exhibit biological activity, such as antimicrobial and antifungal properties. These properties make it a candidate for developing new pharmaceuticals.

Medicine: In the medical field, this compound and its derivatives are being studied for their potential therapeutic effects. They may be used in the development of drugs targeting specific diseases or conditions.

Industry: In industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one exerts its effects involves interactions with molecular targets and pathways. The presence of the chlorophenyl group and the pyrazolopyrazine moiety allows it to bind to specific receptors or enzymes, leading to biological responses.

Molecular Targets and Pathways:

  • Receptors: The compound may interact with receptors involved in cellular signaling pathways.

  • Enzymes: It may inhibit or activate certain enzymes, leading to changes in biochemical processes.

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl vs.
  • Core Rigidity : The dihydropyrazolo[1,5-a]pyrazine core in the target compound and BIO series provides greater rigidity than the pyrazoline core in ME-3, which may improve receptor binding specificity .

Key Observations :

  • Acylation reactions (e.g., BIO-1966561) achieve high yields (~85%), suggesting robustness for scaling .

Biological Activity

3-(3-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, particularly in anticancer and antimicrobial domains.

  • Molecular Formula : C15H16ClN3O
  • Molecular Weight : 289.76 g/mol
  • CAS Number : 2034400-93-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate chlorophenyl and pyrazolo frameworks. The pyrazolo structure contributes to the compound's biological activity, enhancing its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of related compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with a similar pyrazolo structure can induce apoptosis in various cancer cell lines, including lung cancer cells (A549) and breast cancer cells. The mechanisms often involve modulation of integrin beta4 levels and increased production of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedMechanism of ActionReference
This compoundA549 (lung cancer)Induces apoptosis via ROS production
2-(3-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-oneMCF-7 (breast cancer)Cell cycle arrest

Antimicrobial Activity

Similar compounds have also demonstrated promising antifungal and antitubercular activities. For example, derivatives with a pyrazole scaffold were tested against various pathogenic fungi and Mycobacterium tuberculosis strains, showing significant inhibitory effects .

Table 2: Summary of Antimicrobial Activity

Compound NamePathogen TestedActivity ObservedReference
This compoundMycobacterium tuberculosis H37RvAntitubercular activity
Pyrazole derivativesCandida albicansAntifungal activity

Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

  • Anticancer Effects : A study evaluated the cytotoxic effects of various pyrazolo derivatives on breast cancer cell lines. The results showed that these compounds exhibited significant cytotoxicity with reduced toxicity to normal cells compared to traditional chemotherapeutics like Tamoxifen .
  • Antimicrobial Evaluation : Another investigation focused on the antifungal properties of pyrazole derivatives against Candida albicans and Staphylococcus aureus. The results indicated moderate to strong activity against these pathogens, suggesting potential for development into therapeutic agents .

Q & A

Q. Q1. What synthetic strategies are commonly employed for synthesizing 3-(3-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one, and how are intermediates validated?

A1. Synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Acyl chlorides (e.g., 3-chlorophenylacetyl chloride) react with dihydropyrazolo-pyrazine intermediates in dichloromethane (DCM) using bases like N-ethyl-N-isopropyl-propan-2-amine to promote nucleophilic substitution .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/heptane gradients) achieves >85% yields, confirmed via UPLC-MS (e.g., m/z 519 [M+H]+) and NMR .
  • Intermediate validation : Key intermediates like tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate are characterized using crystallography (e.g., triclinic P1 space group, a = 7.1709 Å) .

Q. Q2. How is stereochemical purity ensured during synthesis, particularly for chiral derivatives?

A2. Chiral resolution methods include:

  • Enantiomer-specific synthesis : Use of (R)- or (S)-configured starting materials (e.g., tetrahydroquinoline derivatives) to control stereochemistry .
  • Crystallographic validation : Single-crystal X-ray diffraction (e.g., α = 81.156°, β = 77.150° for triclinic structures) confirms absolute configuration .

Advanced Research Questions

Q. Q3. How does this compound modulate metabotropic glutamate receptors (mGluRs), and what experimental approaches validate its allosteric effects?

A3. The compound exhibits dual activity as a negative allosteric modulator (NAM) of mGluR2 and positive allosteric modulator (PAM) of mGluR5 :

  • In vitro assays : Radioligand displacement studies (e.g., [³H]LY341495 for mGluR2) quantify binding affinity (IC50) .
  • Functional assays : Calcium mobilization or cAMP assays in HEK293 cells transfected with mGluR2/5 determine EC50/IC50 values .
  • Contradiction resolution : Divergent receptor effects are clarified using receptor-specific antagonists (e.g., MPEP for mGluR5) and gene knockout models .

Q. Q4. What strategies are used to resolve discrepancies in reported biological activities (e.g., opposing effects on mGluR2 vs. mGluR5)?

A4. Key methodologies include:

  • Structural analogs comparison : Modifying substituents (e.g., 3-chlorophenyl vs. phenoxymethyl groups) to isolate receptor-specific effects .
  • Molecular docking : Computational modeling (e.g., Glide SP scoring) identifies binding interactions (e.g., hydrogen bonding with Ser668 in mGluR2) .
  • In vivo validation : Behavioral models (e.g., amphetamine-induced hyperlocomotion in rats) assess functional selectivity .

Q. Q5. How can researchers optimize physicochemical properties (e.g., solubility, metabolic stability) of this compound for CNS-targeted studies?

A5. Optimization strategies involve:

  • Exocyclic amide transposition : Altering the pyrazolo-pyrazine core reduces logP (e.g., from 3.5 to 2.8) while maintaining potency .
  • Pro-drug design : Esterification of hydroxyl groups (e.g., tert-butyl-dimethylsilyl protection) improves blood-brain barrier penetration .
  • In vitro ADME profiling : Microsomal stability assays (e.g., human liver microsomes) and PAMPA-BBB predict pharmacokinetic behavior .

Methodological Guidance

Q. Table 1: Key Analytical Techniques for Characterization

Property Method Example Data Reference
PurityUPLC-MS (ESI+)m/z 519 [M+H]+, >98% purity
Crystal structureX-ray diffraction (Bruker SMART CCD)a = 7.1709 Å, R factor = 0.041
Receptor bindingRadioligand displacementmGluR2 IC50 = 120 nM
Metabolic stabilityHuman liver microsomest1/2 = 45 min, Clint = 22 mL/min/kg

Q. Table 2: Common Synthetic Routes and Yields

Intermediate Conditions Yield Reference
tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazineDCM, N-ethyl-N-isopropylamine85%
3-(3-chlorophenyl)propan-1-one derivativeXylene, p-TsOH, reflux76%

Data Contradiction Analysis

Q. Q6. How should researchers address conflicting reports on allosteric modulation (e.g., NAM vs. PAM activity)?

A6. Steps include:

  • Assay standardization : Ensure consistent cell lines (e.g., CHO vs. HEK293) and receptor expression levels .
  • Orthogonal validation : Cross-validate with electrophysiology (e.g., patch-clamp for mGluR5 potentiation) .
  • Structural analogs testing : Compare activity of derivatives (e.g., 3-fluorophenyl vs. 3-chlorophenyl) to identify critical pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.